5-Ethyl-1H-indole-2-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-ethyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(7-13)12-11/h3-7,12H,2H2,1H3 |
InChI Key |
UTEKEXQGHOTDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 1h Indole 2 Carboxaldehyde
Established and Classical Synthetic Routes to Indole-2-Carboxaldehydes
Classical methods for synthesizing the indole (B1671886) nucleus have been refined over more than a century and remain fundamental in organic synthesis. These routes can be adapted to produce a wide array of substituted indoles, including those with an aldehyde function at the C-2 position.
Fischer Indole Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for the preparation of indoles. thermofisher.comwikipedia.orgtcichemicals.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The versatility of this method allows for the synthesis of various substituted indoles by choosing appropriately substituted starting materials. tcichemicals.com
To synthesize a 5-ethyl-substituted indole, one would start with (4-ethylphenyl)hydrazine. The choice of the carbonyl component is crucial for introducing the carboxaldehyde group at the 2-position. A common strategy involves using a pyruvate (B1213749) derivative, such as ethyl pyruvate, which upon cyclization yields an indole-2-carboxylic acid ester. This ester can then be further manipulated to afford the desired aldehyde.
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgmdpi.com A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.orgmdpi.com The reaction can be catalyzed by various Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
| Starting Materials | Key Intermediates | Product of Cyclization |
| (4-Ethylphenyl)hydrazine | (4-Ethylphenyl)hydrazone of a protected glyoxal | 5-Ethyl-1H-indole-2-carboxaldehyde precursor |
| Pyruvic acid 1-methylphenylhydrazone | - | 1-Methylindole-2-carboxylic acid thermofisher.com |
This table illustrates exemplary starting materials and the resulting indole structure from the Fischer Indole Synthesis.
A modification developed by Buchwald allows for a palladium-catalyzed version of the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.orgjk-sci.com
Reissert Indole Synthesis and Related Strategies
The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids, which are direct precursors to indole-2-carboxaldehydes. wikipedia.org This method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide. wikipedia.orgresearchgate.net For the synthesis of a 5-ethyl derivative, 4-ethyl-2-nitrotoluene would be the required starting material.
The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization using reagents like zinc in acetic acid or iron in acetic acid/ethanol to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated by heating to yield the corresponding indole, or it can be converted to the desired indole-2-carboxaldehyde through reduction of a suitable carboxylic acid derivative. wikipedia.org
| Starting o-Nitrotoluene | Condensation Product | Final Indole Derivative |
| o-Nitrotoluene | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid wikipedia.org |
| 4-Ethyl-2-nitrotoluene | Ethyl 4-ethyl-2-nitrophenylpyruvate | 5-Ethyl-1H-indole-2-carboxylic acid |
This table outlines the progression from a starting o-nitrotoluene to the corresponding indole-2-carboxylic acid via the Reissert Synthesis.
Direct Formylation Approaches (e.g., Vilsmeier-Haack reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgjk-sci.comijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org
To synthesize this compound, one would start with 5-ethyl-1H-indole. The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution. jk-sci.com The Vilsmeier reagent acts as the electrophile, and the formylation generally occurs at the most nucleophilic position of the indole, which is the C-3 position. However, if the C-3 position is blocked, formylation can be directed to the C-2 position. Alternatively, specific reaction conditions can favor C-2 formylation. The initial product is an iminium salt, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
| Substrate | Reagents | Product |
| Electron-rich arene | DMF, POCl₃, H₂O | Substituted benzaldehyde (B42025) jk-sci.com |
| 5-Ethyl-1H-indole | DMF, POCl₃, H₂O | 5-Ethyl-1H-indole-3-carboxaldehyde (major), potential for 2-carboxaldehyde |
| 2-Methyl-3H-indole | Vilsmeier-Haack reagent | 2-(Diformylmethyl)-3,3-dimethyl-3H-indole derivative semanticscholar.org |
This table summarizes the Vilsmeier-Haack reaction for the formylation of aromatic compounds.
Oxidation of Indole-2-methanol or Indole-2-carboxylic Acid Derivatives
A common and direct route to indole-2-carboxaldehydes involves the oxidation of the corresponding indole-2-methanol. Substituted 2-hydroxymethylindoles can be prepared by the reduction of the corresponding 2-ethoxycarbonylindoles using reducing agents like lithium aluminum hydride. rsc.org The resulting alcohol can then be oxidized to the aldehyde. rsc.org Activated manganese dioxide (MnO₂) is a frequently used oxidant for this transformation due to its selectivity for oxidizing allylic and benzylic alcohols. rsc.org
Alternatively, derivatives of indole-2-carboxylic acid can be converted to the aldehyde. For instance, the acid can be reduced to the corresponding aldehyde. A convenient method for this is the reduction of the acid chloride with lithium aluminum tri-tert-butoxy hydride. orgsyn.org
| Starting Material | Reagent(s) | Product |
| Substituted 2-ethoxycarbonylindoles | 1. LiAlH₄ 2. Activated MnO₂ | Substituted indole-2-carbaldehydes rsc.org |
| Indole-2-carboxylic acid chloride | Lithium aluminum tri-tert-butoxy hydride | Indole-2-carboxaldehyde orgsyn.org |
| Indole-3-acetaldehyde | ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Indole-3-acetic acid nih.gov |
This table presents oxidation and reduction methods to obtain indole-2-carboxaldehydes from corresponding alcohols and carboxylic acid derivatives.
Modern and Catalytic Synthetic Approaches
Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives. researchgate.net Palladium, rhodium, and cobalt catalysts have been extensively used for C-H activation and functionalization, enabling the direct construction of the indole ring or the introduction of substituents. researchgate.netmdpi.com
For instance, palladium-catalyzed annulation of N-aryl amides with alkynes can provide a direct route to the indole skeleton. researchgate.net Rhodium(III)-catalyzed synthesis of indoles from anilines and alkynes using molecular oxygen as the sole oxidant represents a practical and efficient method. researchgate.net These catalytic systems often exhibit broad substrate scope and can be adapted for the synthesis of specifically substituted indoles.
Furthermore, transition metals can catalyze the carbonylation of various precursors to yield indole derivatives. beilstein-journals.org For example, palladium-catalyzed carbonylation of aryl halides is a well-established method for synthesizing carboxylic esters, which can be precursors to aldehydes. beilstein-journals.org More direct approaches involve the carbonylative synthesis of the indole ring itself.
| Catalyst System | Reactants | Product Type |
| Palladium/Photoredox | Aromatic enamines | Indole derivatives researchgate.net |
| Rhodium(III) | Anilines and alkynes | Indoles researchgate.net |
| Cobalt(III) | N-alkyl-N-arylhydrazines | Indoles mdpi.com |
| Palladium/Copper(I) | Indoles and alkynes with iodine as oxidant | 3-Acylindoles beilstein-journals.org |
This table highlights some modern transition metal-catalyzed approaches for the synthesis of indole derivatives.
The application of these modern catalytic methods to the specific synthesis of this compound would involve the selection of appropriate starting materials, such as 4-ethylaniline (B1216643) or a related derivative, and a suitable alkyne or other coupling partner to introduce the 2-carboxaldehyde functionality. The aldehyde group itself can be used as a directing group in some rhodium-catalyzed C-H activation reactions to build more complex polycyclic frameworks. acs.org
Organocatalytic Methodologies
While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided information, the broader field of organocatalysis in indole synthesis offers relevant insights. Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative to traditional synthetic methods, often leading to milder reaction conditions and unique selectivity. The development of organocatalytic methods for the functionalization of the indole nucleus is a vibrant area of research. These methods could potentially be adapted for the synthesis of this compound by employing appropriately substituted precursors.
Green Chemistry Principles in Indole Carboxaldehyde Synthesis
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. snu.ac.kr Key aspects include the use of less hazardous materials, improving atom economy, and employing catalytic rather than stoichiometric reagents. snu.ac.kr For instance, traditional methods like the Friedel-Crafts acylation often generate significant waste. snu.ac.kr Identifying alternative, more environmentally benign catalysts, such as acidic zeolites, can improve the environmental performance of such reactions. snu.ac.kr
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly in the pharmaceutical industry. d-nb.infoalmacgroup.com This approach involves the continuous pumping of reagents through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time. almacgroup.com The high surface-to-volume ratio in microreactors facilitates rapid heat transfer and efficient mixing, enhancing safety and reaction efficiency. almacgroup.com
The application of flow chemistry to the synthesis of indole derivatives has been a subject of considerable interest. mdpi.com For example, the Reissert indole synthesis has been adapted to a continuous flow process for the preparation of indole-2-carboxylic acid ethyl esters. mdpi.com This method, utilizing an H-cube system for hydrogenation, significantly reduces reaction times compared to conventional batch processes. mdpi.com Flow chemistry is not only used for the construction of the indole nucleus but also for its subsequent derivatization. mdpi.com The ability to translate efficient microwave-assisted batch protocols into scalable high-temperature/high-pressure continuous flow processes has been a key area of investigation. mdpi.com
The scalability of flow processes is a major advantage, allowing for a seamless transition from laboratory-scale synthesis (grams per hour) to industrial production (kilograms per hour or even tons per hour). almacgroup.com This can be achieved by "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the dimensions of the reactor). almacgroup.com
Regioselective and Chemoselective Considerations in this compound Synthesis
Achieving regioselectivity and chemoselectivity is a critical challenge in the synthesis of polysubstituted indoles like this compound. The indole nucleus has multiple reactive sites, and controlling the position of substitution is essential.
For instance, direct Friedel-Crafts alkylation or acylation at the 5-position of an indole can be difficult if the 1st and 3rd positions are unprotected. researchgate.net Protecting groups are often employed to direct substitution to the desired position. For example, N-acetyl protection has been used to facilitate C5-alkylation. researchgate.net
A facile, two-step procedure has been described for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate from the commercially available ethyl 1H-indole-2-carboxylate. researchgate.net This method involves a regioselective C3, C5-bis-iodination followed by a zinc-mediated C3-dehalogenation. researchgate.net This strategy highlights the use of protecting/directing groups and subsequent deprotection/dehalogenation steps to achieve the desired substitution pattern.
Precursor Synthesis and Starting Material Design for Ethyl-Substituted Indoles
The design and synthesis of appropriate precursors are fundamental to the successful construction of this compound. A novel and attractive approach for the synthesis of 5-ethyl-1H-indole involves the magnesium-catalyzed dephenylsulfonylation of 5-[2-(phenyl sulfonyl)ethyl]-1H-indole, which can be prepared from 1H-indole. researchgate.net This method is applicable to both N-protected and unprotected indoles and provides high yields. researchgate.net
The synthesis of ethyl 1H-indole-2-carboxylate itself can be achieved through the reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org This ester can then be hydrolyzed to indole-2-carboxylic acid, which serves as a versatile precursor for various indole derivatives. orgsyn.orgnih.gov For instance, reduction of the corresponding acid chloride with lithium aluminum tri-tert-butoxy hydride provides a convenient route to indole-2-carboxaldehyde. orgsyn.org
Table of Synthetic Precursors and Intermediates
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 5-[2-(Phenyl sulfonyl)ethyl]-1H-indole | Precursor to 5-ethyl-1H-indole | researchgate.net |
| Ethyl 1H-indole-2-carboxylate | Starting material for 5-substituted derivatives | researchgate.net |
| Ethyl 5-iodo-1H-indole-2-carboxylate | Intermediate in the synthesis of 5-substituted indoles | researchgate.net |
| Ethyl 2-methylindole-5-carboxylate | Precursor for 5-substituted indoles | orgsyn.org |
| Ethyl 5-amino-1H-indole-1-carboxylate | Potential precursor for functionalization | |
| Ethyl o-nitrophenylpyruvate | Precursor for ethyl 1H-indole-2-carboxylate | orgsyn.org |
Reactivity and Derivatization Chemistry of 5 Ethyl 1h Indole 2 Carboxaldehyde
Transformations Involving the Aldehyde Functional Group
The aldehyde group at the C2 position of the indole (B1671886) ring is a versatile handle for a variety of chemical modifications.
Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel, Aldol)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This reactivity is the basis for several important condensation reactions.
Schiff Base Formation: 5-Ethyl-1H-indole-2-carboxaldehyde can react with primary amines to form Schiff bases or imines. uodiyala.edu.iqajchem-b.com This reaction typically involves the nucleophilic addition of the amine to the aldehyde, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. ajchem-b.com These reactions are often catalyzed by a small amount of acid and can be carried out in solvents like ethanol. ajchem-b.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base like an amine. wikipedia.org For instance, indole-2-carbaldehydes can be condensed with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) to yield 2-(2-nitrovinyl)indoles. derpharmachemica.com This is a modification of the Knoevenagel condensation. wikipedia.orgderpharmachemica.com The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org
Aldol (B89426) Condensation: While specific examples for this compound are not prevalent in the searched literature, the general principles of aldol condensation would apply. The aldehyde can react with an enolate (from another aldehyde or a ketone) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound.
Reduction Reactions to Alcohols and Amines
The aldehyde group can be readily reduced to a primary alcohol or an amine.
Reduction to Alcohols: Indole-2-carbaldehydes can be reduced to the corresponding indole-2-methanols. orgsyn.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). derpharmachemica.com
Reduction to Amines: The aldehyde can be converted to an amine through reductive amination. This typically involves the initial formation of a Schiff base with an amine, which is then reduced in situ. A common method involves the condensation of the aldehyde with nitromethane to form a nitrovinyl derivative, which is subsequently reduced with a powerful reducing agent like lithium aluminum hydride to yield the corresponding 2-(2-aminoethyl)indole. derpharmachemica.com
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid. A common oxidizing agent for converting indole-2-carboxaldehydes to indole-2-carboxylic acids is potassium permanganate (B83412) in acetone. orgsyn.org
Horner-Wadsworth-Emmons and Wittig Type Olefination Reactions
These reactions are powerful methods for converting aldehydes into alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde, typically yielding an (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comyoutube.com The phosphonate carbanion is generated by treating a phosphonate ester with a base. alfa-chemistry.com This reaction offers advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.com The reaction proceeds through nucleophilic addition of the carbanion to the aldehyde, followed by the formation and elimination of an oxaphosphetane intermediate. wikipedia.org
Wittig Reaction: The Wittig reaction employs a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.com The ylide, which has a negatively charged carbon adjacent to a positively charged phosphorus atom, acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction is a cornerstone of organic synthesis for carbon-carbon bond formation. masterorganicchemistry.com
Reactions of the Indole Heterocycle
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitutions (e.g., Halogenation, Nitration, Acylation)
Electrophilic substitution on the indole ring typically occurs at the C3 position, as it is the most electron-rich. orgsyn.org However, if the C3 position is blocked, substitution may occur at other positions.
Halogenation: The bromination of ethyl 1H-indole-2-carboxylate, a related compound, can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane (B109758) to introduce a bromine atom onto the indole ring.
Nitration: The nitration of ethyl 1H-indole-2-carboxylate can lead to the formation of ethyl 5-nitro-1H-indole-2-carboxylate. nih.govchemspider.comsigmaaldrich.comchemshuttle.com
Acylation: Friedel-Crafts acylation of N-protected indolines at the 5-position has been reported. researchgate.net A general method for the acylation of ethyl indole-2-carboxylates at the 3-position involves the use of a carboxylic acid and trifluoroacetic anhydride. clockss.org
N-Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring in this compound can be readily functionalized, a key step in modifying the compound's properties and exploring its synthetic potential. This transformation is typically achieved through alkylation, arylation, or acylation reactions.
Successful N-alkylation of related ethyl indole-2-carboxylates has been demonstrated using a base such as aqueous potassium hydroxide (B78521) in acetone. mdpi.comresearchgate.net This method allows for the introduction of various alkyl groups, such as allyl and benzyl, onto the indole nitrogen in excellent yields. mdpi.comresearchgate.net By adjusting the reaction conditions, such as increasing the amount of base and temperature, the corresponding N-alkylated carboxylic acids can be obtained directly. mdpi.comresearchgate.net It is important to note that the choice of base and solvent is critical; for instance, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification rather than N-alkylation. mdpi.comresearchgate.net
These methodologies for N-functionalization of ethyl indole-2-carboxylates provide a strong basis for the derivatization of this compound. The general conditions for these reactions are summarized in the table below.
| Reagent | Base | Solvent | Product | Yield | Reference |
| Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.comresearchgate.net |
| Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.comresearchgate.net |
This table presents data for the N-alkylation of ethyl indole-2-carboxylate, a closely related analog of this compound.
Metalation and Cross-Coupling Reactions at the Indole Core
The indole core of this compound is amenable to metalation and subsequent cross-coupling reactions, offering powerful strategies for the introduction of new carbon-carbon and carbon-heteroatom bonds. The aldehyde group at the C2 position can act as a directing group, facilitating regioselective C-H activation and functionalization of the indole ring.
For instance, studies on related indole-3-carbaldehydes have shown that the aldehyde group can direct rhodium-catalyzed C-H activation at the C2 position. acs.org This activation enables cascade annulation reactions with alkynes to form complex polycyclic indole derivatives. acs.org A similar directing effect can be anticipated for this compound, potentially enabling functionalization at the C3 position.
Furthermore, the synthesis of polysubstituted indole-2-carbonitriles, which are structurally related to indole-2-carboxaldehydes, has been achieved through various palladium-catalyzed cross-coupling reactions. nih.gov These include the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, which are effective for introducing aryl, alkynyl, and vinyl groups onto the indole nucleus, particularly at the C3 position after initial iodination. nih.gov These established cross-coupling methodologies on the indole scaffold are highly relevant and adaptable for the derivatization of this compound.
| Cross-Coupling Reaction | Catalyst | Reactants | Product Type | Reference |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne, Iodo-indole | Alkynyl-indole | nih.gov |
| Suzuki-Miyaura | Not specified | Arylboronic acid, Iodo-indole | Aryl-indole | nih.gov |
| Stille | Not specified | Organostannane, Iodo-indole | Aryl/Vinyl-indole | nih.gov |
| Heck | Not specified | Alkene, Iodo-indole | Alkenyl-indole | nih.gov |
This table summarizes cross-coupling reactions performed on 1H-indole-2-carbonitrile derivatives, demonstrating the potential for functionalizing the indole core of this compound.
Multi-Component Reactions Incorporating this compound (or related indole carboxaldehydes)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Indole carboxaldehydes and their derivatives are valuable building blocks in such reactions.
A notable example is the Ugi four-component reaction (Ugi-4CR) involving indole-2-carboxylic acid, an aniline, an aldehyde or ketone, and an isocyanide. rug.nl This reaction has been successfully employed to synthesize diverse indolo[3,2-c]quinolinones. rug.nl While this specific example uses a carboxylic acid, the versatility of the Ugi reaction suggests that this compound could potentially be utilized as the aldehyde component, leading to a different class of complex indole-containing scaffolds.
In other MCRs, indole-3-carboxaldehyde (B46971) has been reacted with anthranilamide in the presence of an acid catalyst to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. nih.gov The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the aniline, followed by intramolecular cyclization. This type of condensation reaction is directly applicable to this compound, which would be expected to yield the corresponding 2-(5-ethyl-1H-indol-2-yl)quinazolin-4(3H)-one.
The table below outlines a representative multi-component reaction involving a related indole derivative.
| Reaction | Reactants | Catalyst | Product | Reference |
| Ugi 4-component reaction followed by Pd-catalyzed cyclization | Indole-2-carboxylic acid, Aniline, Paraformaldehyde, tert-Butyl isocyanide | Pd(OAc)₂ | Indolo[3,2-c]quinolinone | rug.nl |
This table illustrates a multi-component reaction utilizing indole-2-carboxylic acid, a related compound to this compound, to highlight the potential of the indole-2-carboxaldehyde scaffold in such transformations.
Mechanistic Investigations of Key Transformations and Stereochemical Aspects
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies on related indole aldehydes provide valuable insights.
In the rhodium-catalyzed oxidative annulation of indole-3-carbaldehydes with alkynes, a plausible mechanism involves the initial oxidation of Rh(I) to the active Rh(III) species. acs.org This is followed by aldehyde-directed C-H activation at the C2 position to form a five-membered rhodacycle intermediate. acs.org Subsequent migratory insertion of the alkyne, electrophilic cyclization, β-hydride elimination, and reductive elimination lead to the final product and regeneration of the catalyst. acs.org A dual oxidant system, such as CuF₂·2H₂O and air, can be crucial for the efficiency of the catalytic cycle. acs.org H/D exchange experiments have confirmed the reversible C-H bond activation at the C2 position, highlighting the directing role of the aldehyde group. acs.org
While specific stereochemical studies on reactions of this compound are not widely reported, the principles of stereocontrol in reactions involving aldehydes are well-established. For instance, in nucleophilic additions to the aldehyde, the stereochemical outcome can be influenced by the steric bulk of the nucleophile and the substituents on the indole ring. In the context of MCRs, the stereochemistry of the products can often be controlled by the chiral nature of one of the components or by the use of a chiral catalyst.
Applications of 5 Ethyl 1h Indole 2 Carboxaldehyde in Complex Chemical Synthesis
Role as a Synthetic Building Block for Advanced Molecular Scaffolds
5-Ethyl-1H-indole-2-carboxaldehyde serves as a fundamental building block for creating intricate molecular frameworks. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, while the indole (B1671886) nucleus itself provides a platform for constructing polycyclic systems.
A key synthetic pathway to access indole-2-carboxaldehydes involves the corresponding ethyl indole-2-carboxylate. orgsyn.org This ester can be reduced to indole-2-methanol using reducing agents like lithium aluminum hydride, which is then oxidized to the target indole-2-carboxaldehyde. orgsyn.org This established route makes this compound readily accessible from its corresponding ethyl ester, which can be synthesized via methods like the Fischer indole synthesis.
The aldehyde group at the C2 position is a directing group and a reactive site for carbon-carbon and carbon-heteroatom bond formation. For instance, indolecarbaldehydes can participate in metal-catalyzed cascade annulations to furnish diverse polycyclic indole derivatives. nih.govacs.org In rhodium-catalyzed [3+2] cascade annulations with alkynes, the aldehyde group can direct the C-H activation of the indole ring, leading to the formation of complex fused systems such as cyclopenta[b]indol-1(4H)-ones. acs.org The presence of the 5-ethyl group on the indole core in these reactions would result in advanced scaffolds with tailored electronic and steric properties, useful for further synthetic diversification.
Table 1: Key Reactions Utilizing the Indole-2-Carboxaldehyde Moiety
| Reaction Type | Reagents | Product Scaffold | Potential Role of 5-Ethyl Group |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) | Indole-2-carboxylic acid | Modifies solubility and electronic properties |
| Reduction | Sodium borohydride | Indole-2-methanol | Precursor for further functionalization |
| Wittig Reaction | Phosphonium (B103445) ylides | 2-Vinylindoles | Extends conjugation, precursor for polymers |
| Condensation | Active methylene (B1212753) compounds | Indolyl chalcone (B49325) analogs | Core for heterocyclic synthesis |
| [3+2] Annulation | Alkynes, Rh-catalyst | Cyclopenta[b]indol-1-ones | Influences reaction yield and product properties |
Utilization in Natural Product and Analog Synthesis
The indole-2-carboxylic acid framework, directly derivable from this compound by oxidation, is a common motif in natural products and serves as a precursor in the synthesis of alkaloids and other bioactive molecules. orgsyn.orgnih.gov The corresponding ester, ethyl indole-2-carboxylate, is a known precursor for indole-2-acylamino derivatives, which act as model compounds in the study of alkaloid synthesis. orgsyn.org
While direct total synthesis of a specific natural product using this compound is not prominently documented, its role is inferred as an intermediate for creating analogs of natural products. The 5-ethyl substituent provides a point of variation to modulate the lipophilicity and binding interactions of the final compound, a common strategy in medicinal chemistry to optimize the pharmacological profile of a natural product lead. For example, substituted indole-2-carboxamides have been investigated as potent inhibitors of various enzymes, and the 5-substituent plays a crucial role in their activity. nih.gov
Precursor in the Development of New Heterocyclic Systems (e.g., pyridazinoindoles, oxazinoindoles)
One of the most significant applications of this compound is in the synthesis of novel fused heterocyclic systems. The combination of the indole nucleus and the C2-aldehyde functionality is ideal for cyclocondensation reactions to build additional rings onto the indole scaffold.
Oxazinoindoles: Research has demonstrated an efficient pathway to synthesize 3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indoles starting from ethyl 5-substituted 1H-indole-2-carboxylates. nih.gov The synthesis involves N-alkylation with an activated glycerol (B35011) carbonate, followed by hydrolysis and intramolecular cyclization. nih.gov Given that this compound is readily prepared from its corresponding ester, it is a key intermediate in this synthetic lineage. The resulting oxazinoindole system can be further functionalized, for instance, by formylation at the C10 position, to generate a library of diversified compounds. nih.gov
Pyridazinoindoles: The reaction of an aldehyde with hydrazine (B178648) is a classic method for forming a pyridazine (B1198779) ring. Substituted 3-formyl-1H-indole-2-carboxylates react with hydrazine hydrate (B1144303) to directly yield cyclized pyridazino[4,5-b]indol-4(5H)-ones. mdpi.com By analogy, this compound is an ideal precursor for the synthesis of 7-ethyl-3H-pyridazino[4,5-b]indoles. This cyclocondensation reaction would involve the reaction of the C2-aldehyde with hydrazine, followed by cyclization and dehydration to form the fused pyridazine ring, a scaffold of interest in medicinal chemistry.
Application in Material Science Research (e.g., polymers, functional dyes)
The unique electronic properties of the indole ring make it an attractive component for functional organic materials. The strategic placement of functional groups allows for the fine-tuning of optical and electronic properties, leading to applications in sensors, organic light-emitting diodes (OLEDs), and functional dyes.
Recent studies have shown that indolecarbaldehydes can be converted into cyclopenta[b]indol-1(4H)-one derivatives. acs.org These fused systems can be further transformed into spiro[furan-2,2′-indoline]-3′,5-diones, which exhibit interesting photophysical properties such as blue or green fluorescence and solvatochromism. nih.gov The substitution pattern on the indole ring significantly impacts these properties. Therefore, this compound serves as a valuable precursor for creating functional dyes where the 5-ethyl group can modulate the emission wavelength and quantum yield by altering the electron density and steric environment of the chromophore.
Table 2: Potential Material Science Applications
| Application Area | Intermediate Scaffold | Role of this compound |
|---|---|---|
| Functional Dyes | Spiro[furan-2,2′-indoline]-3′,5-diones | Precursor to fluorescent core; ethyl group tunes optical properties |
| Conducting Polymers | Poly(2-vinylindole)s | Monomer precursor via Wittig reaction; ethyl group enhances solubility |
| Organic Semiconductors | Fused Polycyclic Indoles | Building block for extended π-conjugated systems |
Synthetic Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. researchgate.net DOS aims to efficiently explore chemical space by creating a wide range of molecular scaffolds from a common starting material in a few synthetic steps. nih.govresearchgate.net
This compound is an excellent substrate for DOS strategies. Its aldehyde group can participate in a multitude of multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, and various condensation reactions. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution. This wealth of reactivity allows for the rapid generation of a large library of complex and diverse indole-based compounds from a single, accessible precursor. The 5-ethyl group provides a constant lipophilic feature across the library, or it can be part of a building block where this position is varied to systematically probe structure-activity relationships (SAR).
Advanced Spectroscopic and Structural Elucidation Studies Within Synthetic Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthesized Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
1D NMR (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule. For 5-Ethyl-1H-indole-2-carboxaldehyde, ¹H NMR would be expected to show distinct signals for the aldehyde proton, the protons on the indole (B1671886) ring, and the protons of the ethyl group at the 5-position. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these fragments. Similarly, ¹³C NMR would provide the number of unique carbon environments, including the characteristic signal for the carbonyl carbon of the aldehyde.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, within the ethyl group and between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular framework, such as connecting the ethyl group to the C5 position of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is useful for conformational analysis.
Despite the theoretical utility of these methods, specific ¹H, ¹³C, and 2D NMR data for this compound are not available in published literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of the molecule.
For this compound, HRMS would be used to confirm its molecular formula (C₁₁H₁₁NO). The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the aldehyde group (CHO) or cleavage of the ethyl group, providing further evidence for the proposed structure. However, specific experimental MS or HRMS data for this compound are not documented in accessible scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:
The N-H stretch of the indole ring (typically around 3300 cm⁻¹).
The C-H stretches of the aromatic and aliphatic (ethyl) groups.
A strong C=O (carbonyl) stretch for the aldehyde group (typically in the region of 1650-1700 cm⁻¹).
This information is critical for confirming the presence of the key functional groups. No experimental IR spectrum for this compound has been found in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the indole ring. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to the π-π* transitions within the conjugated indole system. The position and intensity of these absorptions are influenced by the substituents on the ring. While related indole aldehydes have been studied for their optical properties acs.org, specific UV-Vis spectral data for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This analysis is the gold standard for structural elucidation. There are no published crystal structures for this compound in crystallographic databases.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of 5-Ethyl-1H-indole-2-carboxaldehyde have been identified in the surveyed literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and various other chemical characteristics. While DFT has been applied to a wide range of indole (B1671886) derivatives to understand the influence of different substituents on the indole ring, specific calculations for the 5-ethyl derivative are absent.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Similarly, a specific analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not documented. Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a molecule. Such an analysis would provide valuable information on the regions of the molecule most likely to participate in chemical reactions.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
There is no available research that computationally elucidates reaction mechanisms or analyzes transition states involving this compound. Computational methods are instrumental in mapping out the energy profiles of chemical reactions, identifying intermediate structures, and determining the energy barriers of transition states, which are critical for understanding reaction kinetics and pathways.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV)
While experimental spectroscopic data may exist for this compound, there are no published studies detailing the computational prediction of its NMR, IR, or UV spectroscopic parameters. Theoretical calculations of these parameters are often used to complement and aid in the interpretation of experimental spectra.
Molecular Docking and Binding Affinity Studies
No theoretical molecular docking or binding affinity studies focusing specifically on the interaction models of this compound with biomolecules were found. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in the early stages of drug discovery to model potential interactions with biological targets. While numerous indole derivatives have been the subject of such investigations, this compound has not been specifically examined in this context within the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Pathways
The future development of applications for 5-Ethyl-1H-indole-2-carboxaldehyde is fundamentally reliant on the establishment of efficient and scalable synthetic routes. While general methods for the synthesis of indole-2-carboxaldehydes are known, tailoring these to the specific 5-ethyl derivative presents an opportunity for methodological innovation.
Current synthetic strategies for indole-2-carboxaldehydes often involve the formylation of an indole (B1671886) precursor. A plausible, yet to be fully explored, pathway to this compound could commence with the synthesis of 5-ethylindole (B1590493). This could be followed by a regioselective formylation at the C2 position. The Vilsmeier-Haack reaction is a classic method for such transformations, and its application to 5-ethylindole warrants investigation to optimize reaction conditions and maximize yields.
Furthermore, metal-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl-containing compounds. beilstein-journals.org Research into the direct C-H carbonylation of 5-ethylindole at the C2 position, potentially utilizing palladium or rhodium catalysts, could offer a more atom-economical and direct route to the target aldehyde. The development of such a process would be a significant advancement in indole functionalization.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Vilsmeier-Haack Formylation | 5-Ethylindole | POCl₃, DMF | Well-established, reliable |
| Metal-Catalyzed C-H Carbonylation | 5-Ethylindole | Pd or Rh catalyst, CO source | High atom economy, direct functionalization |
Exploration of New Reactivity Modes and Selective Transformations
The aldehyde functionality at the C2 position of the indole ring imparts a unique reactivity profile to this compound, opening doors to a plethora of chemical transformations and the synthesis of complex molecular architectures.
The aldehyde group can serve as a handle for various condensation reactions, such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions, to introduce diverse substituents at the 2-position. Exploring these reactions with a range of nucleophiles would lead to a library of novel 5-ethylindole derivatives with potential biological activities.
Moreover, the indole C2-aldehyde can participate in multicomponent reactions, which are highly efficient for generating molecular diversity. nih.gov Investigating the participation of this compound in reactions like the Ugi or Passerini reaction could lead to the rapid assembly of complex, drug-like scaffolds.
Recent advancements in photoredox catalysis and electrochemistry offer exciting possibilities for novel transformations. The application of these modern synthetic methods to this compound could unlock unprecedented reactivity patterns, such as radical-mediated additions or cycloadditions, leading to the formation of unique polycyclic indole structures. A rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one. acs.org
Integration into Emerging Fields of Chemical Synthesis and Materials Science
The unique structural features of this compound make it a promising building block for the development of novel materials with tailored properties.
In the realm of medicinal chemistry , the indole scaffold is a well-established pharmacophore found in numerous approved drugs. beilstein-journals.org The 5-ethyl group can enhance lipophilicity, potentially improving pharmacokinetic properties, while the 2-carboxaldehyde can be derivatized to interact with various biological targets. Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for a range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.net For instance, indole derivatives have been investigated as inhibitors of proMMP-9 activation, which has therapeutic potential for neurodegenerative diseases. nih.gov
In materials science , the indole ring is known for its electron-rich nature, making it a suitable component for organic electronic materials. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aldehyde functionality provides a convenient point for polymerization or for linking the indole unit to other functional moieties. The resulting cyclopenta[b]indol-1(4H)-one from annulation reactions can be transformed into spiro[furan-2,2′-indoline]-3′,5-dione, which has shown blue or green emission properties. acs.org
Computational Design and Prediction of Novel Indole-Based Architectures
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, computational studies can play a pivotal role in several areas.
Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential reactions involving this compound. This can help in predicting the feasibility and selectivity of different synthetic transformations, thus guiding experimental efforts.
Designing Novel Functional Molecules: Molecular docking studies can be used to design novel derivatives of this compound with high affinity and selectivity for specific biological targets. journal-jop.org By simulating the binding of virtual compounds to the active sites of proteins, researchers can prioritize the synthesis of molecules with the highest therapeutic potential.
Exploring Material Properties: Computational methods can be utilized to predict the electronic and optical properties of polymers and other materials derived from this compound. This in-silico screening can help identify promising candidates for applications in organic electronics before their synthesis, saving time and resources. Recent computational studies have explored the stable interactions of indole derivatives with biological targets like the estrogen receptor α (ERα). nih.gov
The table below outlines potential computational approaches and their applications.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reactivity and selectivity |
| Molecular Docking | Drug design | Identification of potential drug candidates |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Guiding the design of more potent compounds |
| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions | Understanding the stability of binding complexes nih.gov |
Q & A
Q. Q: What are the common synthetic routes for preparing 5-Ethyl-1H-indole-2-carboxaldehyde, and how do reaction conditions influence yield?
A: The compound is typically synthesized via the Fischer indole synthesis or modifications of indole carboxylate derivatives. For example, ethyl indole-2-carboxylate analogs (e.g., 5-bromo or 5-fluoro variants) are synthesized using alkylation, bromination, or fluorination reactions. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF for nucleophilic substitutions . Optimization involves controlling temperature (e.g., 0–30°C for bromine addition) and stoichiometric ratios to minimize side products. Post-synthetic oxidation of ethyl groups to aldehydes may employ reagents like pyridinium chlorochromate (PCC) .
Advanced Reaction Optimization
Q. Q: How can competing substituent reactivities during functionalization of this compound be managed?
A: Steric and electronic effects of the ethyl and aldehyde groups require tailored protecting-group strategies. For instance, the aldehyde moiety may be protected as an acetal during bromination or cross-coupling reactions to prevent undesired oxidation or nucleophilic attack. Computational modeling (DFT) can predict reactive sites, while iterative HPLC-MS monitoring identifies intermediates . Evidence from ethyl 5-bromoindole-2-carboxylate synthesis shows that selective C-5 bromination is achievable using N-bromosuccinimide (NBS) under radical-initiated conditions .
Structural Characterization
Q. Q: What advanced techniques are recommended for resolving ambiguities in the crystal structure of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For example, methyl 5-fluoroindole-2-carboxylate was resolved using SHELX software to determine bond angles and torsional strain . If twinning or poor diffraction occurs, high-resolution synchrotron data or cryocooling (100 K) improves data quality. Complement with solid-state NMR to validate hydrogen-bonding networks .
Stability and Storage
Q. Q: What are the critical factors affecting the stability of this compound under experimental conditions?
A: The compound is sensitive to light and moisture due to the aldehyde group. Store under inert gas (argon) at –20°C in amber vials. Thermal stability assays (TGA/DSC) for analogs like ethyl 5-methoxyindole-2-carboxylate show decomposition above 150°C, suggesting reflux reactions should avoid prolonged heating . Degradation products can be tracked via LC-MS with a C18 column and acetonitrile/water gradients .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the enzyme-inhibitory potential of this compound derivatives?
A: Use structure-activity relationship (SAR) studies guided by substituent effects. For example, fluorinated indole carboxylates (e.g., ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate) showed enhanced kinase inhibition due to electron-withdrawing groups . Assay conditions:
- Enzyme inhibition: IC₅₀ determination via fluorescence polarization (FP) or TR-FRET.
- Cellular uptake: Radiolabeled analogs (³H or ¹⁴C) tracked in vitro .
Data Contradictions
Q. Q: How to resolve conflicting reports on the reactivity of this compound in cross-coupling reactions?
A: Discrepancies often arise from ligand choice and catalyst loading. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/water (3:1) at 80°C. Compare with Stille coupling (Pd₂(dba)₃, AsPh₃) for sterically hindered partners . Controlled experiments under anhydrous vs. aerobic conditions can isolate oxygen-sensitive steps .
Analytical Method Development
Q. Q: What validated HPLC/MS methods are suitable for quantifying this compound in complex matrices?
A: A reverse-phase method with a C18 column (3.5 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. MS detection in positive-ion mode (ESI+) targets [M+H]+ at m/z 203.1. Validate using ethyl 5-methoxyindole-2-carboxylate as an internal standard (retention time: 6.2 min) .
Toxicity and Safety
Q. Q: What in vitro models are appropriate for preliminary toxicity screening of this compound?
A: Use HepG2 cells for hepatotoxicity (MTT assay) and Ames II mutagenicity tests. Safety data for analogs (e.g., 2-phenyl-1H-indole) indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but aldehyde derivatives may require glutathione depletion studies . Always use PPE (nitrile gloves, P95 respirators) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
